molecular formula C10H15F3N4O B12226967 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B12226967
M. Wt: 264.25 g/mol
InChI Key: BKPJJBKXHSAZEY-UHFFFAOYSA-N
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Description

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a piperazine ring substituted with a trifluoroethyl group and an oxadiazole moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both the trifluoroethyl group and the oxadiazole moiety, which confer distinct chemical and biological properties. Its combination of structural features makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H15F3N4O

Molecular Weight

264.25 g/mol

IUPAC Name

5-methyl-3-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C10H15F3N4O/c1-8-14-9(15-18-8)6-16-2-4-17(5-3-16)7-10(11,12)13/h2-7H2,1H3

InChI Key

BKPJJBKXHSAZEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CN2CCN(CC2)CC(F)(F)F

Origin of Product

United States

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